Acid Ceramidase Inhibition: Carmofur vs. 5-FU Direct Comparison
Carmofur directly inhibits acid ceramidase with an IC50 of 29 ± 5 nM, whereas 5-fluorouracil (5-FU) exhibits no inhibitory activity at concentrations up to 1 mM, establishing that the AC inhibition property is unique to the intact carmofur molecule and not mediated by its 5-FU metabolite [1]. This >34,000-fold difference in potency demonstrates that carmofur provides a distinct pharmacological activity that cannot be achieved by administering 5-FU or other 5-FU-releasing prodrugs lacking AC inhibitory activity [2].
| Evidence Dimension | Acid ceramidase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 29 ± 5 nM (n=4) |
| Comparator Or Baseline | 5-FU: IC50 > 1 mM (no inhibition observed) |
| Quantified Difference | >34,000-fold difference in potency; 5-FU shows no measurable AC inhibition |
| Conditions | Recombinant rat acid ceramidase enzyme assay with fluorogenic substrate |
Why This Matters
This unique dual pharmacology distinguishes carmofur from all other clinically available 5-FU prodrugs (tegafur, capecitabine, doxifluridine) for applications requiring simultaneous AC inhibition and antimetabolite activity.
- [1] Realini N, et al. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity. Sci Rep. 2013;3:1035. doi:10.1038/srep01035. View Source
- [2] Islam MM, et al. Versatile use of Carmofur: A comprehensive review of its chemistry and pharmacology. Drug Dev Res. 2022 Nov;83(7):1505-1518. doi:10.1002/ddr.21984. PMID: 36031762. View Source
